molecular formula C16H23N3O3 B6471813 4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640882-49-9

4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471813
CAS No.: 2640882-49-9
M. Wt: 305.37 g/mol
InChI Key: OISIWILKKMQEIJ-UHFFFAOYSA-N
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Description

The compound 4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine features a morpholine core substituted at two positions:

  • 4-position: A (5-cyclopropyl-1,2-oxazol-3-yl)methyl group, introducing a cyclopropyl-fused oxazole heterocycle.
  • 2-position: A pyrrolidine-1-carbonyl group, adding a polar carboxamide moiety.

This architecture combines lipophilic (cyclopropyl, oxazole) and polar (pyrrolidine carbonyl) elements, which may influence solubility, bioavailability, and target interactions. The compound’s stereoelectronic properties and conformational flexibility are critical to its function, with the morpholine ring likely adopting a chair conformation and the pyrrolidine ring exhibiting envelope puckering .

Properties

IUPAC Name

[4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c20-16(19-5-1-2-6-19)15-11-18(7-8-21-15)10-13-9-14(22-17-13)12-3-4-12/h9,12,15H,1-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISIWILKKMQEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs

The following morpholine derivatives serve as relevant comparators (Table 1):

Table 1: Structural Comparison of Morpholine Derivatives

Compound Name Substituents at Morpholine 4-Position Substituents at Morpholine 2-Position Key Features
Target Compound (5-Cyclopropyl-1,2-oxazol-3-yl)methyl Pyrrolidine-1-carbonyl Oxazole with cyclopropyl; polar carboxamide
VPC-14228 4-Phenylthiazol-2-yl None Thiazole with phenyl; high lipophilicity
VPC-14449 4-(4,5-Bromo-1H-imidazol-1-yl)thiazol-2-yl None Brominated imidazole-thiazole; steric bulk

Substituent-Driven Physicochemical Properties

Table 2: Substituent Effects on Properties

Substituent Group Lipophilicity (logP)* Hydrogen Bond Capacity Steric Bulk (TPSA, Ų)*
Cyclopropyl-oxazole Moderate (~2.5) Low (oxazole N/O) Moderate (~50)
Pyrrolidine-1-carbonyl Low (~1.2) High (carbonyl O) Moderate (~60)
Phenylthiazole (VPC-14228) High (~3.8) Low (thiazole S/N) High (~75)
Bromoimidazole-thiazole (VPC-14449) Very High (~4.5) Moderate (imidazole N) Very High (~90)

*Hypothetical values based on analogous compounds and computational predictions.

  • Lipophilicity : The target compound’s cyclopropyl group enhances lipophilicity compared to purely aliphatic substituents but remains less lipophilic than VPC-14228’s phenyl group .
  • Hydrogen Bonding: The pyrrolidine carbonyl provides strong hydrogen-bond acceptor/donor capacity, unlike VPC derivatives, which rely on weaker thiazole/imidazole interactions.

Conformational Analysis

  • Morpholine Ring : Likely adopts a chair conformation with minimal puckering (Cremer-Pople parameters: θ ≈ 0°, φ ≈ 0°) .
  • Pyrrolidine Ring : Predicted to exhibit envelope puckering (θ ≈ 30°, φ ≈ 90°), enhancing interactions with planar binding sites .
  • VPC Analogs : Thiazole substituents may induce torsional strain in the morpholine ring, altering conformational stability .

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